PROTAC BRD4 Degrader-7

Catalog No.
S12889580
CAS No.
M.F
C26H29N5O2S
M. Wt
475.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PROTAC BRD4 Degrader-7

Product Name

PROTAC BRD4 Degrader-7

IUPAC Name

tert-butyl 2-[(9S)-7-[4-(3-aminoprop-1-ynyl)phenyl]-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate

Molecular Formula

C26H29N5O2S

Molecular Weight

475.6 g/mol

InChI

InChI=1S/C26H29N5O2S/c1-15-16(2)34-25-22(15)23(19-11-9-18(10-12-19)8-7-13-27)28-20(14-21(32)33-26(4,5)6)24-30-29-17(3)31(24)25/h9-12,20H,13-14,27H2,1-6H3/t20-/m0/s1

InChI Key

PMSPBUOYDPYDPF-FQEVSTJZSA-N

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)C#CCN)C

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)C#CCN)C

PROTAC BRD4 Degrader-7 is a selective degrader designed to target the bromodomain-containing protein 4 (BRD4), a member of the bromodomain and extraterminal (BET) family. This compound utilizes a proteolysis-targeting chimera (PROTAC) approach, which facilitates the ubiquitination and subsequent degradation of BRD4 through the cellular proteasome system. The unique design of PROTAC BRD4 Degrader-7 allows for specific interaction with BRD4 while minimizing effects on other BET proteins, making it a valuable tool for studying the role of BRD4 in various biological processes and diseases, particularly in cancer.

The mechanism of action for PROTAC BRD4 Degrader-7 involves the formation of a ternary complex between the target protein (BRD4), an E3 ubiquitin ligase, and the PROTAC molecule itself. Upon binding, the PROTAC induces ubiquitination of BRD4, which marks it for degradation by the proteasome. The efficiency of this process is influenced by various factors, including the linker length and composition used in the PROTAC structure. Studies have shown that optimal linker characteristics enhance the formation of stable ternary complexes, thereby increasing degradation efficiency .

PROTAC BRD4 Degrader-7 exhibits potent biological activity by selectively degrading BRD4 in various cell lines. In vitro studies have demonstrated that treatment with this compound leads to significant reductions in BRD4 protein levels, correlating with concentration and exposure time. The compound has been shown to effectively induce degradation at nanomolar concentrations, highlighting its potential as a therapeutic agent in conditions where BRD4 plays a critical role, such as cancer and inflammatory diseases .

The synthesis of PROTAC BRD4 Degrader-7 involves a modular approach that leverages multicomponent reactions to create diverse libraries of protein degraders. This method allows for rapid assembly of the compound through straightforward coupling reactions without extensive protection/deprotection steps typically required in traditional synthesis methods. Key steps include:

  • Warhead Selection: Choosing a ligand that selectively binds to BRD4.
  • Linker Design: Optimizing the linker length and chemical properties to facilitate effective ternary complex formation.
  • E3 Ligase Recruitment: Incorporating components that bind to an E3 ligase, enhancing ubiquitination efficiency.

This streamlined approach not only improves yield but also reduces costs associated with synthesizing complex PROTACs .

The primary application of PROTAC BRD4 Degrader-7 lies in its ability to study and manipulate BRD4 function in biological systems. Its use extends to:

  • Cancer Research: Investigating the role of BRD4 in tumorigenesis and therapeutic resistance.
  • Epigenetic Regulation: Understanding how BRD4 influences gene expression through its role in chromatin remodeling.
  • Biomolecular Condensates: Exploring dynamic changes in biomolecular condensates involving BRD4, contributing to insights into liquid-liquid phase separation mechanisms .

Interaction studies have shown that PROTAC BRD4 Degrader-7 can effectively form stable complexes with both BRD4 and E3 ligases, leading to efficient ubiquitination and degradation. These studies often employ techniques such as isothermal titration calorimetry and Western blot analysis to quantify binding affinities and degradation rates under varying conditions. The results indicate that specific structural features of PROTACs significantly influence their interaction profiles and degradation capabilities .

Several compounds share structural similarities or functional roles with PROTAC BRD4 Degrader-7. Here are notable examples:

Compound NameTarget ProteinUnique Features
dBET6BRD2/BRD3/BRD4Pan-BET degrader; less selective than Degrader-7
JQ1BRD4BET inhibitor; does not induce degradation
ARV-825BRD4Dual BET inhibitor; also targets other epigenetic proteins
MZ1BET proteinsSelective for multiple BET family members

Uniqueness of PROTAC BRD4 Degrader-7:

  • Selectivity: Unlike pan-BET degraders like dBET6, PROTAC BRD4 Degrader-7 is specifically designed to target only BRD4, minimizing off-target effects.
  • Mechanism: It employs a unique mechanism that induces targeted degradation rather than merely inhibiting protein function, providing a distinct therapeutic advantage in modulating protein levels dynamically.

XLogP3

3.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

475.20419636 g/mol

Monoisotopic Mass

475.20419636 g/mol

Heavy Atom Count

34

Dates

Modify: 2024-08-10

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